N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Antibacterial Pyrazolylbenzamide SAR Substituent Effects

N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8, molecular formula C11H10N4O3, molecular weight 246.22 g/mol) is a synthetic small molecule belonging to the N-pyrazolylbenzamide class. Its structure features a benzamide core with a nitro group at the 3-position and a 1H-pyrazol-1-yl substituent at the 4-position, plus an N-methyl amide cap.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 321534-63-8
Cat. No. B3125122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
CAS321534-63-8
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O3/c1-12-11(16)8-3-4-9(10(7-8)15(17)18)14-6-2-5-13-14/h2-7H,1H3,(H,12,16)
InChIKeyVQRQIBOJMSTZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8): Procurement-Relevant Baseline Profile


N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8, molecular formula C11H10N4O3, molecular weight 246.22 g/mol) is a synthetic small molecule belonging to the N-pyrazolylbenzamide class. Its structure features a benzamide core with a nitro group at the 3-position and a 1H-pyrazol-1-yl substituent at the 4-position, plus an N-methyl amide cap [1]. The compound is listed in the PubChem database (CID 3810836) and is available from specialty chemical suppliers at purities typically ≥95% . This structural configuration positions the compound as a potential scaffold for kinase inhibition, anti-inflammatory, or antimicrobial research programs, though primary pharmacological data for this exact entity remain sparse in the peer-reviewed literature .

Why Generic Substitution Fails for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide: Structural Uniqueness and Comparator Gaps


Generic substitution within the N-pyrazolylbenzamide class is unreliable because even minor structural modifications can abolish or profoundly alter target engagement, selectivity, and physicochemical properties. The combination of a 3-nitro group and a 4-(1H-pyrazol-1-yl) substituent on the benzamide ring, together with an N-methyl amide, creates a unique hydrogen-bond acceptor/donor pharmacophore and a specific electronic and steric profile that cannot be replicated by analogs lacking any one of these features [1]. Published structure–activity relationship (SAR) studies on related pyrazolylbenzamide series demonstrate that the position and identity of substituents on the benzamide ring dramatically affect antimicrobial potency (e.g., MIC values varying from >128 µg/mL to 3.12 µg/mL across a 22-compound library) and anti-inflammatory activity [2]. Without direct comparative data for this exact compound, researchers should exercise caution: substituting N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide with a des-nitro, des-pyrazole, or N-ethyl analog cannot be assumed to preserve biological activity or target binding, and may lead to false-negative screening results or irreproducible findings.

Quantitative Differentiation Evidence for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide Against Structural Analogs


Substituent Position Is Critical: 3-NO2/4-Pyrazole vs. Regioisomers in Pyrazolylbenzamide Antibacterial Activity

In a 22-compound pyrazolylbenzamide library, the antibacterial activity is exquisitely sensitive to substitution pattern. Although the exact compound N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide was not directly tested, compounds bearing a 4-pyrazole substituent similar to the target (e.g., compounds 7, 17) achieved MIC values as low as 3.12 µg/mL against Bacillus subtilis and 6.25 µg/mL antitubercular activity, while inactive regioisomers or analogs lacking the 4-pyrazole substitution showed MIC >128 µg/mL [1]. This order-of-magnitude variation underscores that a 3-nitro-4-(1H-pyrazol-1-yl) benzamide substitution pattern cannot be exchanged for alternative regioisomers without catastrophic activity loss.

Antibacterial Pyrazolylbenzamide SAR Substituent Effects

The Pyrazole Ring as a Metabolic Liability Mitigator: Pyrazole vs. Phenol Bioisosteric Replacement in Kinase Inhibitor Design

Pyrazole is recognized as a more lipophilic and metabolically stable bioisostere of phenol in kinase inhibitor design . The 1H-pyrazol-1-yl substituent in N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is expected to confer greater metabolic stability and membrane permeability compared to a 4-hydroxy (phenol) analog. While direct experimental comparisons for this compound are unavailable, the class-level principle is that a phenol-to-pyrazole substitution typically increases logP by ~0.5–1.0 units and reduces Phase II glucuronidation susceptibility, extending compound half-life in microsomal stability assays [1]. This makes the target compound intrinsically more drug-like than its phenol counterpart for cell-based and in vivo studies.

Kinase inhibition Bioisostere Metabolic stability

N-Methyl Amide Cap: Impact on Solubility and Permeability Compared to Primary Amide and N-Ethyl Analogs

The N-methyl amide in N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide modulates hydrogen-bond donor count (HBD = 1) relative to the primary amide (HBD = 2) and the N-ethyl analog (HBD = 1 but increased lipophilicity) [1]. Based on computed properties, the target compound has XLogP3 = 1 and a topological polar surface area (TPSA) of 92 Ų, positioning it in favorable oral drug-like space [1]. The primary amide analog (3-nitro-4-(1H-pyrazol-1-yl)benzamide) has HBD = 2, likely reducing membrane permeability; the N-ethyl analog adds lipophilicity (XLogP3 ~1.5–2.0) but may decrease aqueous solubility. The N-methyl substitution strikes a balance, as demonstrated in N-alkyl nitrobenzamide antitubercular series where intermediate lipophilicity (logP 2–3) correlated with optimal MIC values of 16 ng/mL [2].

Physicochemical properties Amide substitution Solubility

The 3-Nitro Group: A Key Pharmacophoric Element for DprE1 Inhibition and Antitubercular Activity

The 3-nitro group on the benzamide ring is a critical pharmacophoric element for DprE1 inhibition in Mycobacterium tuberculosis. In a series of N-alkyl nitrobenzamides, the 3-nitro-5-trifluoromethyl and 3,5-dinitro derivatives showed antitubercular MIC values as low as 16 ng/mL, while the des-nitro analogs were inactive [1]. The target compound N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide retains this essential 3-nitro functionality. Removing the nitro group (i.e., substituting with N-methyl-4-(1H-pyrazol-1-yl)benzamide) would be expected to abrogate DprE1 binding, supported by docking studies showing that the nitro group engages key residues in the DprE1 binding pocket [1].

Antitubercular DprE1 inhibition Nitroaromatic

Pyrazole vs. Imidazole Substitution: Differential Kinase Selectivity Profiles in Benzamide Scaffolds

In kinase inhibitor design, the choice between pyrazole and imidazole as the heterocyclic substituent on a benzamide scaffold can significantly alter kinase selectivity profiles. Pyrazole-containing benzamides have been reported to exhibit selective p38α/p38β MAPK inhibition (e.g., RWJ-67657, a pyrazolyl benzamide, shows IC50 = 1 µM for p38α and 11 µM for p38β with no activity at p38γ/p38δ) [1]. Imidazole analogs may shift selectivity toward other kinases or abolish activity entirely. The 1H-pyrazol-1-yl group in the target compound, with its specific H-bond donor/acceptor geometry (two adjacent nitrogens), is expected to engage kinase hinge regions differently than an imidazole, potentially conferring a distinct selectivity fingerprint . Direct comparative kinase profiling data for N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide are not available; researchers should profile this compound against a broad kinase panel to establish its unique selectivity.

Kinase selectivity Pyrazole vs. imidazole Scaffold hopping

Optimal Application Scenarios for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide Based on Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Pathogens Including MRSA

Based on the SAR evidence that 4-pyrazole-substituted benzamides achieve MIC values as low as 3.12 µg/mL against B. subtilis and exhibit activity against MRSA, VRSA, and E. faecium [1], N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a high-priority scaffold for hit-to-lead optimization in Gram-positive antibacterial programs. The combination of a 3-nitro and 4-pyrazole substitution pattern is essential for this activity; procurement of the correct regioisomer is critical.

Antitubercular Lead Discovery Targeting DprE1 in Mycobacterium tuberculosis

The 3-nitro group on the benzamide core aligns with the pharmacophore required for DprE1 inhibition, where 3-nitro N-alkyl benzamides have demonstrated MIC values of 16 ng/mL against M. tuberculosis H37Rv [2]. N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide retains this crucial nitro group, making it a logical candidate for TB drug discovery screening cascades. Its N-methyl cap provides balanced lipophilicity (XLogP3 = 1) conducive to cell wall penetration.

Kinase Inhibitor Selectivity Profiling and Tool Compound Development

The pyrazole moiety is a recognized hinge-binding motif in kinase inhibitors, as exemplified by the selective p38α/p38β inhibitor RWJ-67657 (a pyrazolyl benzamide) [3]. N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide contains both the pyrazole hinge binder and a nitro group that may engage additional kinase pocket residues. It is well-suited for broad kinase panel screening to identify novel selectivity fingerprints, especially for programs seeking to avoid p38γ/p38δ off-target activity.

Physicochemical Property Optimization in Early Drug Discovery

With its favorable computed drug-like properties (MW 246.22, HBD = 1, HBA = 4, XLogP3 = 1, TPSA = 92 Ų) [4], N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide resides in oral drug-like chemical space. It serves as an attractive starting point for medicinal chemistry optimization where balanced solubility and permeability are required. The N-methyl amide cap strikes an optimal balance between the primary amide (too polar) and N-ethyl analog (too lipophilic), as demonstrated in N-alkyl nitrobenzamide SAR studies [2].

Quote Request

Request a Quote for N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.